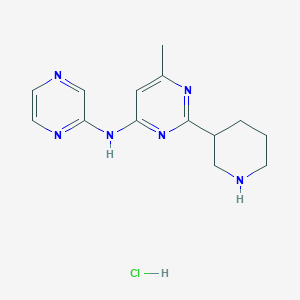

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride

Description

The compound (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride (hereafter referred to as Compound A) is a heterocyclic amine featuring a pyrimidine core substituted with a methyl group at position 6 and a piperidin-3-yl group at position 2. The pyrazin-2-yl-amine moiety is linked to the pyrimidine ring via an amine bond. While direct biological data for Compound A is unavailable in the provided evidence, structural analogs suggest possible relevance in medicinal chemistry, particularly in kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

6-methyl-2-piperidin-3-yl-N-pyrazin-2-ylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6.ClH/c1-10-7-12(19-13-9-16-5-6-17-13)20-14(18-10)11-3-2-4-15-8-11;/h5-7,9,11,15H,2-4,8H2,1H3,(H,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSBWQQAUNLQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCNC2)NC3=NC=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrimidine Core and Key Intermediates

The synthesis typically starts with the preparation of substituted pyrimidines, which are then functionalized to introduce the piperidinyl and pyrazinyl moieties.

Starting Materials and Core Formation:

- 2,4-Dichloropyrimidine is a common starting point for pyrimidine core synthesis.

- Suzuki coupling of 2,4-dichloropyrimidine with 3-pyridyl boronic acid yields 2-chloro-4-(pyridin-3-yl)pyrimidine with high regioselectivity and yields (~80%) without formation of regioisomers or bis-adducts.

- Alternative pyrimidine derivatives, such as 4-(pyridin-3-yl)pyrimidin-2-amine, can be synthesized by condensation of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one with guanidine carbonate under reflux in 2-butanol, yielding the pyrimidinyl-amine intermediate in 90% yield.

Functionalization of Pyrimidine:

- The 2-position chlorine on the pyrimidine ring is substituted with a piperidin-3-yl group via nucleophilic aromatic substitution or palladium-catalyzed amination.

- Palladium-catalyzed coupling reactions use catalysts such as tris-(dibenzylideneacetone)dipalladium(0) with ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), in the presence of bases such as sodium tert-butoxide, in solvents like 1,4-dioxane at elevated temperatures (100 °C for ~17 h) to achieve amination with high conversion and purity.

Formation of the Pyrazin-2-yl-amine Moiety

- The pyrazin-2-yl-amine group is typically introduced via nucleophilic substitution or cross-coupling reactions.

- The pyrazine moiety can be linked through an amine bond to the pyrimidine core, often requiring careful control of reaction conditions to avoid side reactions.

- Use of coupling reagents such as peptide coupling agents (e.g., propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HBTU) facilitates amide or amine bond formation in related intermediates.

Salt Formation: Hydrochloride Salt Preparation

- The free base form of (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine is converted to its hydrochloride salt to improve solubility and stability.

- This is typically achieved by treatment with hydrochloric acid in an appropriate solvent.

- The hydrochloride salt form enhances the compound's suitability for experimental and therapeutic applications.

Representative Reaction Conditions and Yields

Research Findings and Optimization Notes

- Prolonged reaction times or elevated temperatures (around 120 °C) may lead to side reactions such as trans-esterification in related intermediates, which can be hydrolyzed back to desired products using lithium hydroxide.

- One-pot Curtius rearrangement methods using diphenylphosphoryl azide (DPPA) and triethylamine have been employed in related pyrimidine derivatives to generate intermediates efficiently, though purification challenges due to phosphorous salt impurities may arise.

- The use of palladium catalysts with bulky phosphine ligands (e.g., Xantphos) improves selectivity and yield in amination steps.

- Reaction monitoring by HPLC and LC-MS is critical for ensuring completion and purity throughout the synthetic sequence.

- The final hydrochloride salt is preferred for biological assays due to improved solubility and handling properties.

Summary Table of Key Synthetic Steps

| Synthetic Step | Key Reagents | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| Suzuki coupling to form 2-chloro-4-(pyridin-3-yl)pyrimidine | 2,4-dichloropyrimidine, 3-pyridyl boronic acid, Pd catalyst | 100 °C, 12-20 h | Pyrimidine intermediate | 80 |

| Amination at 2-position | Pd2dba3, Xantphos, NaOtBu | 100 °C, 17 h | Introduction of piperidin-3-yl group | >90 |

| Pyrimidine-amine formation | Guanidine carbonate, NaOH | 85-120 °C, 6-24 h | Pyrimidin-2-amine derivative | 90 |

| Coupling with pyrazin-2-yl-amine | T3P or EDC, base | RT to 120 °C | Formation of amine linkage | Moderate to good |

| Hydrochloride salt formation | HCl | Ambient, 1-2 h | Final hydrochloride salt | Quantitative |

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects in several areas:

-

Anticancer Activity:

- Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The structural features of (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

- Antimicrobial Properties:

- Neuropharmacology:

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Efficacy:

In a study published in Drug Target Insights, researchers synthesized several pyrimidine derivatives, including (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride, and evaluated their cytotoxic effects on breast cancer cells. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating substantial potency compared to standard chemotherapeutics . -

Antimicrobial Testing:

A comparative study assessed the antimicrobial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development . -

Neuropharmacological Assessment:

In a behavioral study involving animal models, the administration of (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride resulted in reduced anxiety-like behavior in elevated plus-maze tests. These findings support its potential application in treating anxiety disorders .

Mechanism of Action

The mechanism of action of (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table compares Compound A with three structurally related pyrimidine and pyrazine derivatives identified in the evidence:

Key Observations:

- Aromatic Heterocycles : Compound A’s pyrazine and pyrimidine fusion contrasts with Compound 1’s thiophene-pyrimidine hybrid, which may influence binding affinity in enzyme targets .

Biological Activity

The compound (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride (CAS: 1361118-63-9) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H19ClN6 |

| Molecular Weight | 306.80 g/mol |

| CAS Number | 1361118-63-9 |

| MDL Number | MFCD21606081 |

Research indicates that compounds with piperidine and pyrimidine moieties often exhibit diverse biological activities, including:

- Anticancer Activity : Compounds similar to this structure have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives have been developed that demonstrate improved cytotoxicity compared to standard chemotherapeutics like bleomycin .

- Cholinesterase Inhibition : The compound's structural components suggest potential for inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for treating Alzheimer's disease .

Case Studies

- Anticancer Activity : A study focused on piperidine derivatives reported that certain analogs exhibited significant cytotoxic effects against hypopharyngeal tumor cells, indicating the potential of this compound in cancer therapy .

- Neuroprotective Effects : Another investigation highlighted the compound's ability to inhibit cholinesterases, which may contribute to neuroprotection and cognitive enhancement, making it a candidate for Alzheimer's disease treatment .

- Antimicrobial Properties : Some related compounds have shown antimicrobial activity, suggesting that this compound may also possess similar properties, although specific studies are yet to confirm this directly .

Structure-Activity Relationship (SAR)

The biological activity of (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride can be influenced by various structural modifications:

- Piperidine Ring Modifications : Alterations in the piperidine ring can enhance selectivity and potency against specific biological targets.

- Pyrimidine Substituents : The presence of methyl groups on the pyrimidine ring has been linked to increased biological activity, potentially through enhanced binding affinity to target proteins .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-amine | Anticancer, Cholinesterase Inhibitor |

| (6-Methyl-pyrimidin-4-yl)-pyrazin-2-yl-amines | Antimicrobial |

| Piperidine derivatives | Anticancer, Neuroprotective |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.